8-Dehydrocholesterol

説明

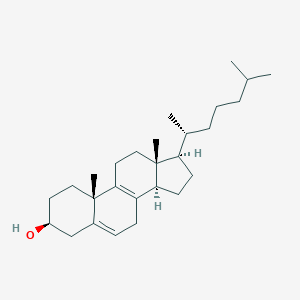

8-デヒドロコレステロールは、コレステロール生合成におけるステロール中間体です。構造的にはコレステロールに似ていますが、8位に二重結合が含まれています。 この化合物は、コレステロール代謝とその関連障害、特に7-デヒドロコレステロールレダクターゼ酵素の欠損によってコレステロールレベルが上昇するスミス・レムリ・オピッツ症候群の研究において重要です .

2. 製法

合成経路と反応条件: 8-デヒドロコレステロールは、コレステロールまたはその誘導体の酸化によって合成できます。 一般的な方法の1つは、クロム酸またはピリジニウムクロロクロメートなどの強力な酸化剤を使用して、8位に二重結合を導入することです .

工業的生産方法: 工業的な環境では、8-デヒドロコレステロールの生産には、通常、バイオテクノロジープロセスが用いられます。これには、ステロール中間体を生成するように遺伝子組み換えされた酵母または細菌の発酵が含まれます。 これらのプロセスは、高収率と高純度を実現するために最適化されており、分離と精製には高度なクロマトグラフィー技術が用いられます .

反応の種類:

酸化: 8-デヒドロコレステロールは、さらに酸化されてさまざまなオキシステロールを形成することができます。オキシステロールは、細胞シグナル伝達と代謝において重要です.

還元: コレステロール生合成における重要なステップである、酵素7-デヒドロコレステロールレダクターゼによってコレステロールに還元することができます.

置換: この化合物は、特に強酸または強塩基の存在下で、置換反応に関与することができます。これにより、さまざまなステロール誘導体が生成されます.

一般的な試薬と条件:

酸化剤: クロム酸、ピリジニウムクロロクロメート。

還元剤: 水素化ホウ素ナトリウム、触媒水素化。

主要な生成物:

コレステロール: 還元によって。

オキシステロール: 酸化によって。

ステロール誘導体: 置換反応によって.

準備方法

Synthetic Routes and Reaction Conditions: 8-Dehydrocholesterol can be synthesized through the oxidation of cholesterol or its derivatives. One common method involves the use of strong oxidizing agents such as chromic acid or pyridinium chlorochromate to introduce the double bond at the 8th position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes, including the fermentation of yeast or bacteria engineered to produce sterol intermediates. These processes are optimized for high yield and purity, utilizing advanced chromatographic techniques for separation and purification .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, catalytic hydrogenation.

Reaction Conditions: Typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products:

Cholesterol: Through reduction.

Oxysterols: Through oxidation.

Sterol Derivatives: Through substitution reactions.

科学的研究の応用

Diagnostic Applications

Smith-Lemli-Opitz Syndrome (SLOS)

8-DHC is primarily known for its association with Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7). This deficiency leads to the accumulation of both 7-dehydrocholesterol (7-DHC) and 8-DHC in the body. Elevated levels of 8-DHC serve as a biochemical marker for diagnosing SLOS. Studies have indicated that plasma concentrations of 8-DHC can be significantly elevated in affected individuals, making it a crucial diagnostic tool .

Amniotic Fluid Analysis

The presence of 8-DHC in amniotic fluid has been identified as a diagnostic criterion for SLOS. Elevated levels can indicate fetal exposure to the metabolic defect associated with this syndrome, thereby assisting in prenatal diagnosis .

Therapeutic Implications

Cholesterol Supplementation

Research suggests that dietary cholesterol supplementation may benefit individuals with SLOS by improving clinical outcomes related to neurodevelopmental issues. The ratio of (7-DHC + 8-DHC) to cholesterol has been used as an indicator of disease severity, guiding treatment decisions . Some studies have shown that early intervention with cholesterol supplementation can lead to improvements in behavioral symptoms associated with autism in children with SLOS .

Antioxidant Therapy

Antioxidants have been explored as a therapeutic approach to mitigate the adverse effects of 7-DHC-derived oxysterols, which are toxic metabolites formed from the oxidation of both 7-DHC and 8-DHC. For instance, vitamin E supplementation has demonstrated potential in reducing these toxic metabolites in cellular models derived from SLOS patients . This suggests that managing oxidative stress may be beneficial for patients with elevated levels of these sterols.

Research Applications

Biochemical Studies

8-DHC is utilized in various biochemical studies aimed at understanding cholesterol metabolism and its associated disorders. For example, researchers have developed methods for analyzing sterol profiles, including 8-DHC, using advanced techniques like HPLC-MS/MS. These methods allow for precise quantification and characterization of sterols in biological samples, aiding in both research and clinical diagnostics .

Oxidative Stress Research

Given its susceptibility to oxidation, 8-DHC serves as a model compound for studying oxidative stress and its implications in cellular health. Research has shown that both 7-DHC and 8-DHC can undergo peroxidation, leading to the formation of biologically active oxysterols that may affect cell viability and function . Understanding these processes is crucial for developing strategies to counteract oxidative damage in various diseases.

Summary Table of Applications

作用機序

8-デヒドロコレステロールは、主にコレステロール生合成における前駆体としての役割を通じて効果を発揮します。これは、酵素7-デヒドロコレステロールレダクターゼによってコレステロールに変換されます。 この変換は、細胞内コレステロールレベルを維持し、適切な膜構造と機能を確保するために不可欠です . この化合物は、脂質代謝と恒常性を調節するシグナル伝達経路にも関与しています .

類似化合物:

7-デヒドロコレステロール: 二重結合の位置が異なる、コレステロール生合成における別の中間体。

コレステロール: 生合成経路の最終産物。細胞膜の完全性にとって不可欠であり、ステロイドホルモンの前駆体となる。

デスモステロール: 生合成経路において、7-デヒドロコレステロールに先立つステロール中間体.

ユニークさ: 8-デヒドロコレステロールは、コレステロール生合成の最終段階における特定の役割と、スミス・レムリ・オピッツ症候群などの遺伝性疾患への関与によってユニークです。 この疾患の診断と研究のためのバイオマーカーとして、そのレベルが上昇します .

類似化合物との比較

7-Dehydrocholesterol: Another intermediate in cholesterol biosynthesis, differing by the position of the double bond.

Cholesterol: The final product of the biosynthesis pathway, essential for cell membrane integrity and precursor for steroid hormones.

Desmosterol: A sterol intermediate that precedes 7-dehydrocholesterol in the biosynthesis pathway.

Uniqueness: 8-Dehydrocholesterol is unique due to its specific role in the final steps of cholesterol biosynthesis and its involvement in genetic disorders like Smith-Lemli-Opitz syndrome. Its elevated levels serve as a biomarker for diagnosing and studying this condition .

生物活性

8-Dehydrocholesterol (8-DHC) is a cholesterol precursor that plays a significant role in various biological processes, particularly in the context of Smith-Lemli-Opitz syndrome (SLOS). This article explores the biological activity of 8-DHC, its biochemical pathways, effects on cellular functions, and implications in disease states, particularly focusing on SLOS.

Biochemical Pathways

8-DHC is formed from 7-dehydrocholesterol (7-DHC) via the action of the enzyme 3β-hydroxysterol Δ8–Δ7 isomerase (D8D7I). In SLOS, mutations in the gene encoding the enzyme 7-dehydrocholesterol reductase (DHCR7) lead to an accumulation of both 7-DHC and 8-DHC due to impaired conversion to cholesterol. The biochemical consequences include not only elevated levels of these sterols but also their susceptibility to oxidation, which generates biologically active oxysterols that can impact cellular viability and function .

Oxidative Properties

8-DHC is less reactive than 7-DHC but remains significantly more oxidizable than cholesterol. Studies indicate that both 7-DHC and 8-DHC can undergo peroxidation, leading to the formation of various oxysterols that exhibit cytotoxic effects. For instance, oxysterols derived from these dehydrocholesterols have been shown to reduce cell viability in neuronal cell lines by inducing differentiation and reducing proliferation .

Neurodevelopmental Implications

Research has demonstrated that 7-DHC-derived oxysterols can cause neurogenic defects, influencing signaling pathways critical for brain development such as Hedgehog and Wnt signaling pathways. These findings suggest that elevated levels of 8-DHC may contribute to neurodevelopmental disorders associated with SLOS .

Smith-Lemli-Opitz Syndrome (SLOS)

SLOS is characterized by low cholesterol levels and high concentrations of both 7-DHC and 8-DHC. Clinical trials have explored treatments aimed at reducing these sterol levels. For example, a placebo-controlled trial involving simvastatin demonstrated significant reductions in plasma dehydrocholesterol concentrations, including 8-DHC, alongside improvements in behavioral assessments .

Table: Summary of Clinical Findings Related to 8-DHC in SLOS

Research Findings

Recent studies have highlighted the correlation between elevated levels of 8-DHC and the severity of SLOS. Specifically, higher concentrations of 8-DHC linoleate were found to correlate better with clinical severity scores than other sterols or metabolites . This suggests that monitoring levels of 8-DHC could serve as a potential biomarker for assessing disease severity and guiding treatment strategies.

特性

IUPAC Name |

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKORTMHZDZZFR-BXAZICILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315054 | |

| Record name | 8-Dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Dehydrocholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70741-38-7 | |

| Record name | 8-Dehydrocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70741-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-5,8-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070741387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85BA49SYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Dehydrocholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。